Ethyl 3-(4-nitrobenzoyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(4-nitrobenzoyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a nitrobenzoyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-nitrobenzoyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The attachment of the nitrobenzoyl group to the indole core using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The formation of the ethyl ester group by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-nitrobenzoyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 3-(4-aminobenzoyl)-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives.
Hydrolysis: 3-(4-nitrobenzoyl)-1H-indole-2-carboxylic acid.
Scientific Research Applications
Ethyl 3-(4-nitrobenzoyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-nitrobenzoyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-aminobenzoyl)-1H-indole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
3-(4-nitrobenzoyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 3-(4-nitrobenzoyl)-1H-indole-2-carboxylate is unique due to the combination of its nitrobenzoyl group and ethyl ester group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
77069-14-8 |
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Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
ethyl 3-(4-nitrobenzoyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H14N2O5/c1-2-25-18(22)16-15(13-5-3-4-6-14(13)19-16)17(21)11-7-9-12(10-8-11)20(23)24/h3-10,19H,2H2,1H3 |
InChI Key |
WFKLLOJKEXURJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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